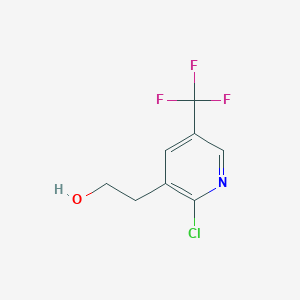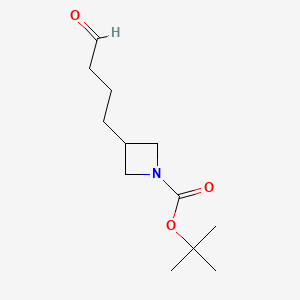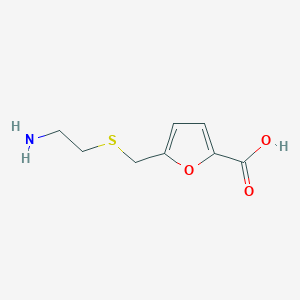
5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol This compound features a furan ring substituted with a carboxylic acid group and a thioether-linked aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Thioether Group: The thioether linkage can be introduced by reacting the furan derivative with a suitable thiol compound under mild conditions.
Aminoethyl Substitution: The aminoethyl group can be introduced through nucleophilic substitution reactions, often using ethylenediamine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of new therapeutic agents, particularly in the field of antimicrobial and anticancer research.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism by which 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, triggering or blocking signaling pathways.
Comparison with Similar Compounds
- 5-(((2-Hydroxyethyl)thio)methyl)furan-2-carboxylic acid
- 5-(((2-Methylthioethyl)thio)methyl)furan-2-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxyethyl vs. aminoethyl) can significantly alter the compound’s reactivity and biological activity.
- Unique Properties: 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid’s unique combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-(2-aminoethylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3S/c9-3-4-13-5-6-1-2-7(12-6)8(10)11/h1-2H,3-5,9H2,(H,10,11) |
InChI Key |
YDODNGVOORAMQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


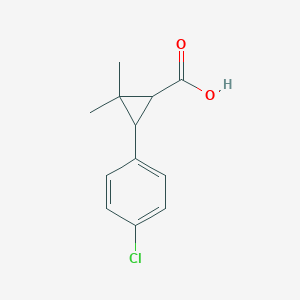

![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
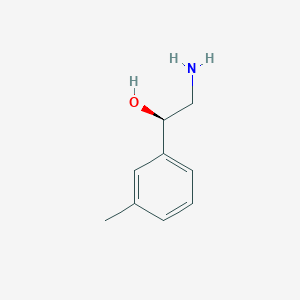
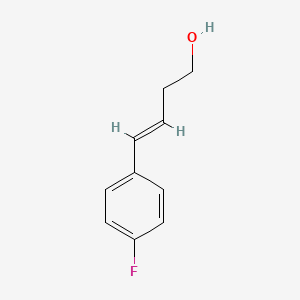
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)
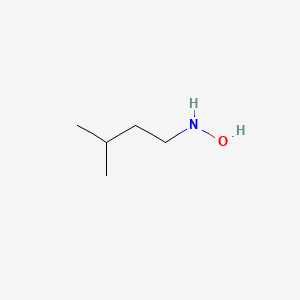
![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
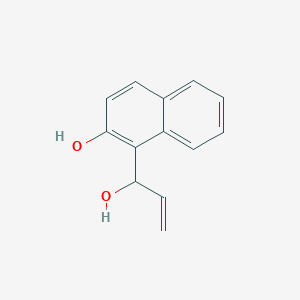
![2-{1-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl]azetidin-3-yl}acetic acid](/img/structure/B15324221.png)
![1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
